4-(4-モルフォリニル)ベンゾイルクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

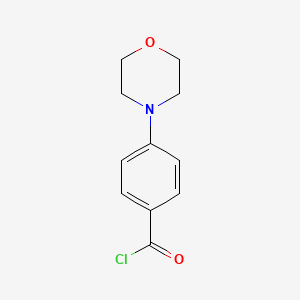

Benzoyl chloride, 4-(4-morpholinyl)-: is an organic compound that features a benzoyl chloride moiety attached to a morpholine ring

科学的研究の応用

Chemistry:

Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Catalyst: Employed in certain catalytic processes due to its reactive acyl chloride group.

Biology and Medicine:

Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Biochemical Research: Used in the study of enzyme mechanisms and protein modifications.

Industry:

Polymer Chemistry: Utilized in the production of specialty polymers and resins.

Dye and Pigment Manufacturing: Serves as a precursor for the synthesis of various dyes and pigments.

作用機序

Target of Action

The primary target of Benzoyl chloride, 4-(4-morpholinyl)- is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . Modulating lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .

Mode of Action

Benzoyl chloride, 4-(4-morpholinyl)-, as a member of the morpholinyl-bearing arylsquaramides family, is capable of efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound’s action on lysosomal pH affects the activity of lysosomal enzymes, which are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins . These enzymes usually exert the maximal activity in an acidic environment (pH 4.5–5.0) . Leakage of protons due to a defective proton pump or lysosomal permeabilization would lead to lysosomal alkalization and consequently a decrease or deactivation in the activity of lysosomal hydrolytic enzymes .

Result of Action

The result of the compound’s action is the disruption of the homeostasis of lysosomal pH . This disruption leads to the inactivation of the lysosomal Cathepsin B enzyme , which could have significant effects on cellular processes, given the role of lysosomes in maintaining cellular homeostasis.

準備方法

Synthetic Routes and Reaction Conditions:

Schotten-Baumann Reaction: This method involves the reaction of benzoyl chloride with morpholine in the presence of an aqueous alkaline solution. The reaction typically proceeds at room temperature with vigorous stirring to ensure complete conversion.

Direct Chlorination: Another method involves the direct chlorination of 4-(4-morpholinyl)benzaldehyde using thionyl chloride or phosphorus pentachloride. This reaction is usually carried out under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of benzoyl chloride, 4-(4-morpholinyl)- often employs the Schotten-Baumann reaction due to its simplicity and efficiency. The reaction is typically conducted in large reactors with continuous stirring and temperature control to ensure consistent product quality.

化学反応の分析

Types of Reactions:

Substitution Reactions: Benzoyl chloride, 4-(4-morpholinyl)- undergoes nucleophilic substitution reactions with various nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form benzoic acid and morpholine.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically in the presence of a base such as sodium hydroxide or pyridine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous acid.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride or ferric chloride are used under anhydrous conditions.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

Benzoic Acid and Morpholine: Products of hydrolysis.

Ketones: Resulting from Friedel-Crafts acylation.

類似化合物との比較

Benzoyl Chloride: The parent compound, which lacks the morpholine ring.

4-(4-Morpholinyl)benzaldehyde: A precursor in the synthesis of benzoyl chloride, 4-(4-morpholinyl)-.

Morpholine: The amine component that reacts with benzoyl chloride to form the target compound.

Uniqueness: Benzoyl chloride, 4-(4-morpholinyl)- is unique due to the presence of both the benzoyl chloride and morpholine moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Additionally, the morpholine ring imparts specific steric and electronic properties that can influence the reactivity and selectivity of the compound in various applications.

特性

IUPAC Name |

4-morpholin-4-ylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-11(14)9-1-3-10(4-2-9)13-5-7-15-8-6-13/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRFXSATEZBGOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)